molecular formula C10H9F3N2O B2893774 N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide CAS No. 2161178-26-1

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide

Cat. No.: B2893774
CAS No.: 2161178-26-1
M. Wt: 230.19
InChI Key: MLFVDPCGCJYZCP-UHFFFAOYSA-N
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Description

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-2-9(16)15-6-7-3-4-8(14-5-7)10(11,12)13/h2-5H,1,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFVDPCGCJYZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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